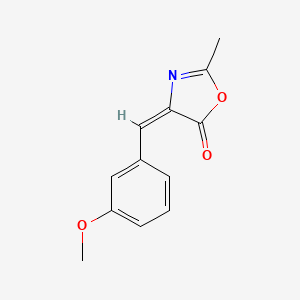
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by condensing 3-methoxybenzaldehyde with 2-methyl-4-oxazolone in the presence of a base such as potassium hydroxide in an ethanol solution at room temperature . The reaction conditions are mild, and the product is obtained in good yield after purification.
化学反应分析
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
科学研究应用
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of 4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The specific pathways involved depend on the target molecule and the context of the research .
相似化合物的比较
4-(3-Methoxybenzylidene)-2-methyloxazol-5(4H)-one can be compared with similar compounds such as:
4-Benzyloxy-3-methoxybenzaldehyde: This compound has a similar methoxybenzylidene group but differs in the presence of a benzyloxy group instead of the oxazolone ring.
Diethyl (4-hydroxy-3-methoxybenzylidene)malonate: This compound features a similar benzylidene structure but with different functional groups, leading to distinct chemical properties and reactivity.
属性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC 名称 |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3/b11-7+ |
InChI 键 |
PWPKCQPPIDXVNX-YRNVUSSQSA-N |
手性 SMILES |
CC1=N/C(=C/C2=CC(=CC=C2)OC)/C(=O)O1 |
规范 SMILES |
CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















